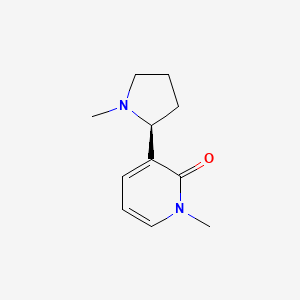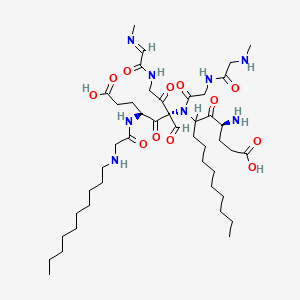
(+)-Protolichesterinic acid
Overview
Description
(+)-Protolichesterinic acid is a natural product that was first isolated from the lichen Parmelia saxatilis. It belongs to the class of depsides and has been found to possess a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of (+)-Protolichesterinic acid due to its potential applications in various fields of research.
Scientific Research Applications
Cancer Research
(+)-Protolichesterinic acid, a lichen secondary metabolite, demonstrates significant promise in cancer research. A study by Brisdelli et al. (2016) highlighted its role in enhancing the anti-proliferative activity of doxorubicin against the HeLa cancer cell line. This effect was attributed to an increase in apoptosis and the activation of caspases-3, 8, and 9, indicating a potential synergistic effect with anticancer drugs (Brisdelli et al., 2016). Another study by the same group in 2013 explored the cytotoxic activity of protolichesterinic acid on various cancer cell lines, further substantiating its role in inducing programmed cell death (Brisdelli et al., 2013).
Antimicrobial Properties
Protolichesterinic acid has also been found to possess broad spectrum antimicrobial properties. Sasidharan et al. (2014) reported its significant activity against various human pathogenic bacterial and fungal strains, suggesting its potential as an antimicrobial drug after further clinical evaluation (Sasidharan et al., 2014).
Antifungal Mechanism
A 2017 study by Kumar and Mohandas focused on the antifungal mechanism of action of protolichesterinic acid, particularly against Candida tropicalis. They found that it induced apoptosis via the accumulation of intracellular reactive oxygen species and mitochondrial damage, highlighting its potential in antifungal therapy (Kumar & Mohandas, 2017).
Synthesis and Structural Analysis
The diastereoselective synthesis of (+)-protolichesterinic acid was described by Fernandes et al. (2012), providing insights into the structural aspects and potential for large-scale production (Fernandes et al., 2012).
Effects on Fatty Acid Synthase and Cell Signaling
In 2014, Bessadottir et al. explored the effects of protolichesterinic acid on fatty acid synthase (FASN), cell signaling, and drug response in breast cancer cells. Their findings suggested that its primary effect is the inhibition of FASN activity, with secondary effects on HER2 expression and signaling (Bessadottir et al., 2014).
Potential in Antimycobacterial Therapy
Hughes et al. (2005) investigated the antimycobacterial activity of compounds based on protolichesterinic acid, revealing improved activity against certain strains, which could have implications for tuberculosis treatment (Hughes et al., 2005).
Mechanism of Action in Cancer Cells
A study by Ogmundsdottir et al. (2018) examined the mechanisms of action of protolichesterinic acid in cancer cells, suggesting potential effects on DNA polymerases and mitochondrial structure, further underscoring its versatility in cancer therapy (Ogmundsdottir et al., 2018).
properties
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZDHVPSZCEEP-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154975 | |
| Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Protolichesterinic acid | |
CAS RN |
493-46-9 | |
| Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



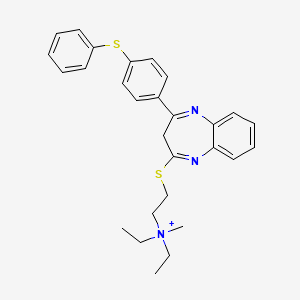
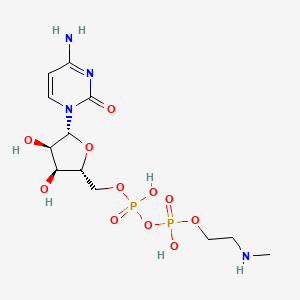
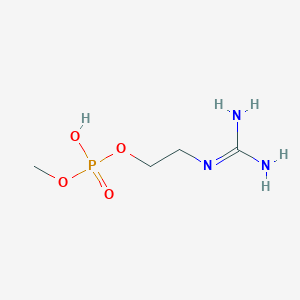
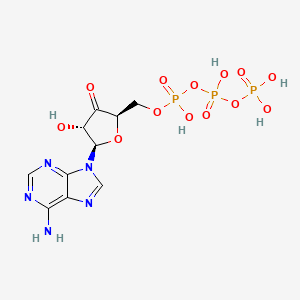
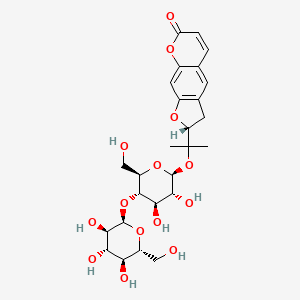
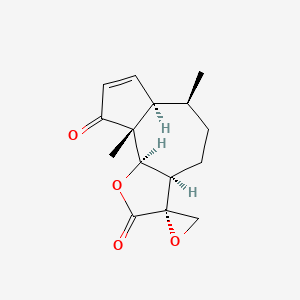
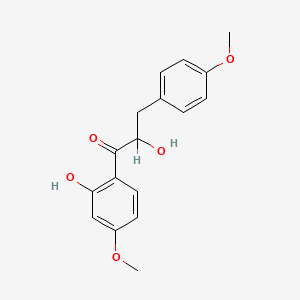

![N'-[(2-chlorophenyl)-oxomethyl]-2-thiophenecarbohydrazide](/img/structure/B1221482.png)
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)
